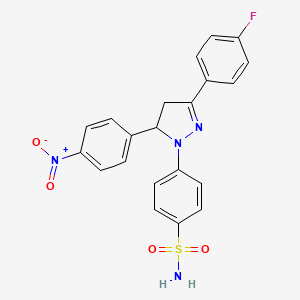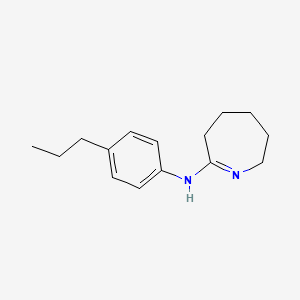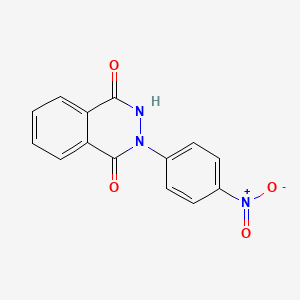![molecular formula C25H28N4O3 B2413950 4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one CAS No. 905779-01-3](/img/structure/B2413950.png)
4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Benzimidazole derivatives, including those structurally related to the compound , have been studied for their corrosion inhibition properties. For instance, certain synthesized benzimidazole derivatives demonstrate significant inhibitive action on the corrosion of N80 steel in hydrochloric acid. These inhibitors exhibit increased efficiency with concentration and have shown to be mixed type inhibitors through various analytical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy (Yadav et al., 2016).
Dye Synthesis for Synthetic-Polymer Fibres
Derivatives of 4-halogeno-1,8-naphthalic anhydride, including those with cyclic secondary amines like morpholine, are used to produce dyes for synthetic-polymer fibers. These compounds can yield yellow to orange dyes with good coloration and fastness properties on polyester when condensed with alkylamines, arylamines, and o-phenylenediamines (Peters & Bide, 1985).
Pharmacological Modulation of GABAA Receptors
New series of imidazolones and pyrrolones, which may share some structural similarities with the target compound, have been synthesized and evaluated for their anxiolytic properties through modulation of the GABAA receptor response. These studies have identified derivatives with considerable pharmacological activity, suggesting potential in developing new therapeutic agents with reduced side effects compared to traditional benzodiazepine receptor agonists (Grunwald et al., 2006).
Antiglycation and Antioxidant Activities
Compounds containing benzimidazole derivatives with morpholine substitutions have been synthesized and evaluated for various biological activities. Some of these compounds exhibited moderate antiglycation, antiserotonin, anti-angiotensin, antioxidant, and dipeptidyl peptidase-4 inhibitory effects, suggesting their potential utility in treating or preventing conditions related to oxidative stress and metabolic disorders (Zhukovskaya et al., 2019).
Metal Complex Synthesis and Characterization
Studies have also focused on the synthesis and characterization of metal complexes involving imidazole and thiocyanate as axial ligands, including morpholine derivatives. These complexes have been analyzed using various spectroscopic techniques, suggesting applications in material science and catalysis due to their unique structural and electronic properties (Das & Dash, 1985).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c30-23-16-20(17-28(23)11-10-19-6-2-1-3-7-19)25-26-21-8-4-5-9-22(21)29(25)18-24(31)27-12-14-32-15-13-27/h1-9,20H,10-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKCDOKETNINOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413867.png)


![3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2413871.png)
![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2413875.png)

![N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2413877.png)
![2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2413879.png)

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2413881.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2413882.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2413886.png)
![2-[(E)-2-Phenylethenyl]sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2413889.png)